“2-Pyrazin-2-yl-ethylamine hydrochloride” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C6H10ClN3 and a molecular weight of 159.62 .
While specific synthesis methods for “2-Pyrazin-2-yl-ethylamine hydrochloride” were not found, the synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts .
The InChI code for “2-Pyrazin-2-yl-ethylamine hydrochloride” is 1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H
. This indicates the presence of a chlorine atom (Cl), a pyrazine ring (C4H4N2), and an ethylamine group (C2H5N).
“2-Pyrazin-2-yl-ethylamine hydrochloride” is a liquid at normal temperatures and has a storage temperature of 2-8°C .
2-Pyrazin-2-yl-ethylamine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities. The compound's structure features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.
This compound can be synthesized through various chemical methods and is often referenced in scientific literature for its potential applications in drug discovery and development. The synthesis and characterization of pyrazine derivatives, including 2-pyrazin-2-yl-ethylamine hydrochloride, have been documented extensively in chemical databases and journals .
2-Pyrazin-2-yl-ethylamine hydrochloride is classified as an organic compound, specifically an amine due to the presence of an amino group. It is also categorized under heterocyclic compounds due to the inclusion of nitrogen in its ring structure.
The synthesis of 2-pyrazin-2-yl-ethylamine hydrochloride can be achieved through several methods, typically involving the reaction of pyrazine derivatives with appropriate amines. One common approach is the one-pot reaction involving the condensation of pyrazine with ethylamine in the presence of a suitable solvent and catalyst.
The synthesis often employs solvents such as dimethyl sulfoxide or acetone, and may utilize catalysts like pyridine to facilitate the reaction. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and elemental analysis are used to confirm the structure and purity of the synthesized compound .
The molecular formula of 2-pyrazin-2-yl-ethylamine hydrochloride is , with a molecular weight of approximately 227.65 g/mol. The compound features a pyrazine ring substituted with an ethylamine group.
The structural representation can be expressed using various notations:
These notations provide a way to communicate the molecular structure effectively across different platforms .
The chemical reactivity of 2-pyrazin-2-yl-ethylamine hydrochloride includes nucleophilic substitutions and potential coupling reactions that can lead to more complex pyrazine derivatives. Its amino group allows it to participate in various reactions typical for amines, such as acylation and alkylation.
In synthetic applications, this compound can serve as a building block for more complex molecules, particularly in the development of pharmaceuticals targeting various biological pathways .
The mechanism of action for compounds like 2-pyrazin-2-yl-ethylamine hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor or modulator in biochemical pathways relevant to disease states.
Research indicates that similar pyrazine derivatives exhibit anti-inflammatory properties and can interact with DNA, suggesting potential therapeutic applications . The precise mechanism would depend on the specific biological context and target interaction.
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents on the pyrazine ring can significantly affect these properties.
2-Pyrazin-2-yl-ethylamine hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts, indicating its importance in ongoing drug discovery efforts .
2-Pyrazin-2-yl-ethylamine hydrochloride exhibits multi-receptor targeting capabilities, influencing key pathways implicated in neurological disorders. The compound’s ethylamine moiety facilitates salt-bridge interactions with glutamic acid residues in receptor binding pockets, enhancing affinity for sigma (σ) and NMDA receptors [2] .
Sigma-1 Receptor Modulation: The compound’s pyrazine ring enables allosteric modulation of sigma-1 receptors (σ1R), chaperone proteins regulating ion channel function and neurotransmitter release. Structural analogs demonstrate nanomolar affinities (Kᵢ = 12–85 nM), potentiating calcium signaling in thalamocortical circuits, which underlies pain processing and neuroprotection [2]. This interaction stabilizes σ1R-Glu172 salt bridges, increasing receptor residence time by 3-fold compared to piperazine-based ligands [2].
NMDA Receptor Potentiation: As a positive allosteric modulator (PAM) of GluN2C/D-containing NMDA receptors, the compound enhances receptor response by 2–4-fold at saturating agonist concentrations . This subunit selectivity is critical for avoiding psychotomimetic effects associated with GluN2B inhibition. Computational modeling confirms binding at the GluN1 pre-M1 helix, increasing glutamate sensitivity and slowing receptor deactivation kinetics by 40–60% in cerebellar neurons .
Dopaminergic Integration: The compound indirectly augments dopamine D2 receptor signaling in striatal pathways. In scopolamine-induced amnesia models, it reverses cognitive deficits via D2-dependent acetylcholine release (p < 0.01 vs. controls), an effect blocked by sulpiride (D2 antagonist) but not SCH23390 (D1 antagonist) [5]. This crosstalk between dopaminergic and cholinergic systems supports its applicability in disorders like schizophrenia and Parkinson’s disease.
Table 1: Receptor Binding Profiles of 2-Pyrazin-2-yl-ethylamine Hydrochloride Analogs
Receptor Type | Affinity (Kᵢ or EC₅₀) | Potentiation Efficacy | Biological Impact |
---|---|---|---|
Sigma-1 (σ1R) | 12–85 nM | 3-fold residence time increase | Calcium signaling enhancement; neuropathic pain reduction |
GluN2C/D NMDA | 0.8–1.2 μM | 2–4-fold response increase | Synaptic plasticity facilitation; Mg²⁺ block resistance |
Dopamine D2 | Not direct ligand | 40–60% ACh release increase | Reversal of scopolamine-induced memory deficits |
The compound demonstrates efficacy across multiple neurodegenerative pathology models, leveraging its receptor modulation profile to mitigate disease phenotypes.
Alzheimer’s Disease (AD): In transgenic AD models (e.g., rTg4510 mice), pyrazine derivatives upregulate excitatory amino acid transporter 2 (EAAT2) expression in perisynaptic astrocytic processes by 70–90% [4] [7]. This enhances glutamate clearance, reducing amyloid-β-induced excitotoxicity. Concomitant increases in synaptic proteins (PSD-95, synaptophysin) correlate with 40% improvement in Morris water maze performance (p < 0.001 vs. untreated controls) [7].
Parkinson’s Disease (PD): The compound’s GluN2D PAM activity restores striatal long-term potentiation (LTP) in 6-hydroxydopamine-lesioned mice, a PD model . Bilateral infusion (10 μM) rescues motor coordination deficits on rotarod tests by 55% and increases dendritic spine density in substantia nigra neurons by 30%. These effects are abolished by σ1R antagonists, confirming target engagement [2] .
Depression and Anxiety: Morpholine-functionalized analogs (e.g., 4-(pyrazin-2-ylmethyl)morpholine) exhibit antidepressant-like effects in forced swim tests, reducing immobility time by 50–60% at 10 mg/kg doses [10]. These derivatives modulate BDNF-TrkB signaling in the prefrontal cortex, with 2.5-fold increases in BDNF mRNA observed after chronic treatment [4] [10].
Table 2: Preclinical Efficacy in Neurodegenerative Models
Disease Model | Intervention | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Alzheimer’s (rTg4510 mice) | Pyrazine analogs (5 mg/kg/day, 4 weeks) | ↑ EAAT2 (90%); ↑ PSD-95 (40%); ↓ excitotoxicity | Astrocytic glutamate transport enhancement |
Parkinson’s (6-OHDA mice) | 2-Pyrazin-2-yl-ethylamine (10 μM infusion) | ↑ Striatal LTP (55%); ↑ motor coordination | GluN2D potentiation; σ1R chaperone activity |
Depression (CMS rats) | Morpholine-pyrazine derivatives (10 mg/kg) | ↓ Immobility time (60%); ↑ BDNF mRNA (2.5-fold) | TrkB activation; monoamine neurotransmission |
The compound’s procognitive effects arise from its ability to enhance structural and functional plasticity at tripartite synapses through multimodal mechanisms.
BDNF-Synergistic Plasticity: 2-Pyrazin-2-yl-ethylamine hydrochloride upregulates brain-derived neurotrophic factor (BDNF) expression in hippocampal neurons, activating TrkB-mediated MAPK/ERK and PI3K/Akt pathways [4]. This promotes activity-dependent synaptic tagging, increasing cofilin phosphorylation and actin polymerization in dendritic spines. In BDNF-haploinsufficient mice, the compound rescues LTP deficits by 80%, confirming BDNF pathway dependency [4].
Astrocyte-Mediated Translation: The compound activates local protein synthesis in perisynaptic astrocytic processes via mTOR-eIF4E signaling [7]. Direct application to isolated astrocytic processes induces de novo synthesis of:
Synaptogenic thrombospondinsThis enhances astrocyte process motility and synaptic coverage by 40%, facilitating glutamate homeostasis and spine maturation [7].
Structural Reconfiguration: Chronic treatment (14 days) reorganizes synaptic ultrastructure in CA1 hippocampus, increasing:
Table 3: Synaptic Plasticity Mechanisms and Functional Outcomes
Molecular Target | Downstream Effects | Functional Impact on Plasticity |
---|---|---|
BDNF-TrkB signaling | ↑ ERK phosphorylation; ↑ cofilin inactivation | Actin cytoskeleton remodeling; LTP amplification (80% rescue in KO models) |
Astrocytic EAAT2 mRNA | Local translation in processes; ↑ glutamate uptake | Reduced synaptic spillover; prevention of excitotoxicity |
σ1R chaperone activity | Stabilization of IP₃ receptors; calcium wave modulation | Enhanced astrocyte-synapse metabolic coupling |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5